molecular formula C12H22N2O4S B2583642 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide CAS No. 2415512-89-7

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide

Cat. No. B2583642
CAS RN: 2415512-89-7
M. Wt: 290.38
InChI Key: CMXNAVPKIVPWTL-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is commonly referred to as MMPIP and is known to have a wide range of biological activities.

Mechanism of Action

MMPIP acts as a negative allosteric modulator of mGluR7, which is a G protein-coupled receptor that regulates neurotransmission in the central nervous system. By binding to the allosteric site of mGluR7, MMPIP reduces the activity of this receptor, resulting in a decrease in the release of neurotransmitters such as glutamate. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMPIP are primarily related to its interaction with mGluR7. By reducing the activity of this receptor, MMPIP has been shown to decrease the release of glutamate, which is a key neurotransmitter involved in various neurological processes. This reduction in glutamate release has been linked to a decrease in anxiety, depression, and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MMPIP in lab experiments is its high affinity for mGluR7. This makes it a potent and selective negative allosteric modulator of this receptor. However, one of the limitations of using MMPIP is its limited solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for the study of MMPIP. One potential area of research is the development of more potent and selective negative allosteric modulators of mGluR7. Another area of research is the investigation of the potential therapeutic applications of MMPIP in the treatment of various neurological disorders. Additionally, the development of more effective synthesis methods for MMPIP could help to facilitate its use in future research.

Synthesis Methods

The synthesis of MMPIP involves the reaction of 1-methanesulfonyl-4-methoxypiperidine with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure MMPIP. This synthesis method has been optimized to yield high purity and high yield of MMPIP.

Scientific Research Applications

MMPIP has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the metabotropic glutamate receptor subtype 7 (mGluR7) and acts as a negative allosteric modulator. This makes MMPIP a potential candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-18-12(9-13-11(15)10-3-4-10)5-7-14(8-6-12)19(2,16)17/h10H,3-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXNAVPKIVPWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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